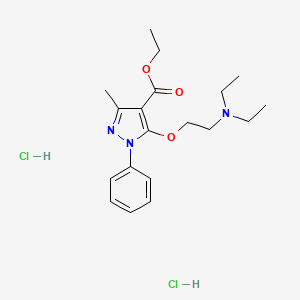
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride typically involves multiple steps. One common method starts with the preparation of pyrazole-4-carboxylic acid derivatives from isoxazole-5(4H)-ones using [RuCl₂(p-cymene)]₂ as a catalyst . The reaction proceeds through a ring-opening non-decarboxylative pathway, generating a vinyl Ru-nitrenoid intermediate that undergoes cyclization to afford the desired pyrazoles.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Ethyl 4-pyrazolecarboxylate: A simpler pyrazole derivative with similar chemical properties.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another pyrazole derivative with different substituents.
Uniqueness
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry.
特性
CAS番号 |
19477-42-0 |
|---|---|
分子式 |
C19H29Cl2N3O3 |
分子量 |
418.4 g/mol |
IUPAC名 |
ethyl 5-[2-(diethylamino)ethoxy]-3-methyl-1-phenylpyrazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-5-21(6-2)13-14-25-18-17(19(23)24-7-3)15(4)20-22(18)16-11-9-8-10-12-16;;/h8-12H,5-7,13-14H2,1-4H3;2*1H |
InChIキー |
SKDUQSZSYGSFJS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


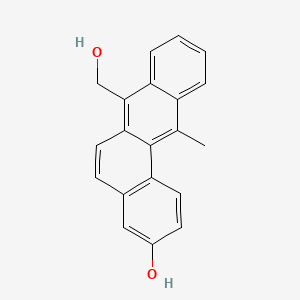
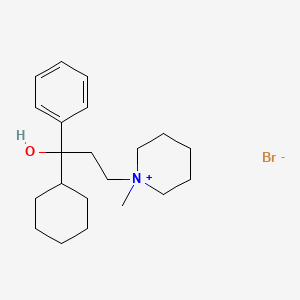
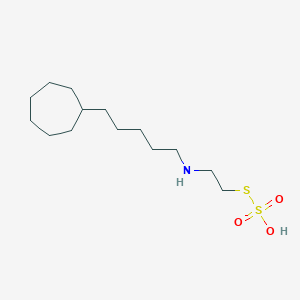
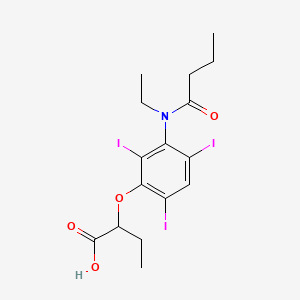
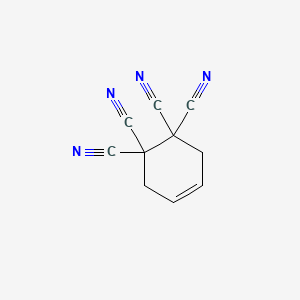
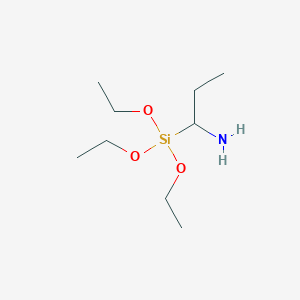
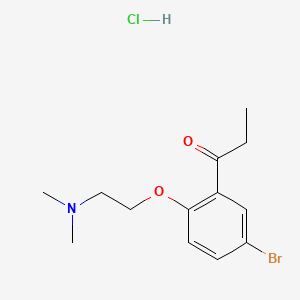
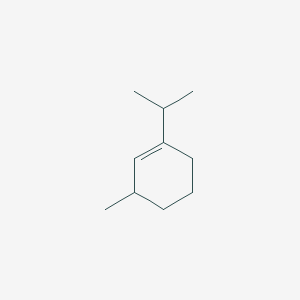

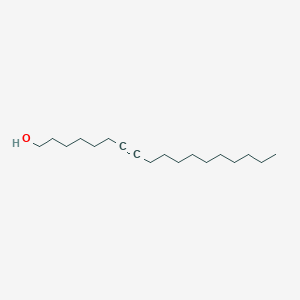
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)

![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
